molecular formula C9H13N5O6 B1669183 Clitocine CAS No. 105798-74-1

Clitocine

Cat. No. B1669183
M. Wt: 287.23 g/mol
InChI Key: OHEMBWZZEKCBAS-UUOKFMHZSA-N
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Description

Clitocine is a mushroom nucleoside isolate . It is an adenosine nucleoside analog isolated from mushroom . It has been shown to have anticancer activity in vitro .


Synthesis Analysis

Clitocine is incorporated into mRNA during transcription as an adenosine substitute . It facilitates decoding of the nonsense codon just by its presence in the transcript .


Molecular Structure Analysis

The molecular formula of Clitocine is C9H13N5O6 . The molecular weight is 287.23 . The structure of Clitocine can be found in various databases .


Chemical Reactions Analysis

Clitocine has been shown to inhibit cancer cell proliferation in vitro . It can induce apoptosis in multidrug-resistant human cancer cells by targeting Mcl-1 . It also enhances TRAIL lethality in its resistant human colon cancer cells by inducing apoptosis .

Scientific Research Applications

Anti-Cancer Effects

Clitocine, isolated from mushrooms like Leucopaxillus giganteus and Lepista inversa, has shown promise in cancer research. Studies indicate that clitocine can induce apoptosis (programmed cell death) in human cervical cancer cells, such as HeLa cells. This effect is mediated through multiple pathways, including the activation of caspases and alteration of the Bax:Bcl-2 ratio, leading to cell death (Ren et al., 2008). Additionally, clitocine's antitumor activity has been observed in various cancer cell lines, including murine and human cancers. In vivo studies on mice revealed that clitocine could suppress tumor growth, particularly in drug-resistant cancer cells, by inducing apoptosis and inhibiting cell proliferation (Fortin et al., 2006), (Sun et al., 2014).

Insecticidal Properties

In addition to its potential in cancer therapy, clitocine has been identified as having insecticidal activity. It was found to be effective against pests like the pink bollworm, Pectinophora gossypiella. This discovery suggests its potential utility in agricultural pest management (Kubo et al., 1986).

Molecular Biology Applications

Clitocine is also relevant in molecular biology research. It has been used in studies exploring RNA transcription and its influence on genetic mutations. For instance, clitocine's ability to induce readthrough of nonsense mutations, which can contribute to cancer progression, has been observed. This property makes it a potentially valuable tool for genetic research and therapy development (Friesen et al., 2017).

Future Directions

Clitocine holds great promise for further development as potentially a novel therapeutic agent to overcome drug resistance in cancer therapy . Its ability to induce apoptosis in drug-resistant human cancer cells and its potent Mcl-1 inhibitory activity make it a promising candidate for future research .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEMBWZZEKCBAS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(C(=N1)N[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909739
Record name Clitocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clitocine

CAS RN

105798-74-1
Record name Clitocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105798-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clitocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105798741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clitocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clitocine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4QXQ98QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
WJ Friesen, CR Trotta, Y Tomizawa, J Zhuo, B Johnson… - RNA, 2017 - rnajournal.cshlp.org
… of clitocine in the third position of a premature stop codon directly induces readthrough. We demonstrate that clitocine … We demonstrate that clitocine incorporation into mRNA is required …
Number of citations: 35 rnajournal.cshlp.org
J Sun, H Li, X Li, X Zeng, P Wu, KP Fung, F Liu - Apoptosis, 2014 - Springer
… To test this hypothesis, we aimed at elucidating the molecular mechanisms of clitocine function in apoptosis and determining efficacy of clitocine in suppression of drug-resistant cancer …
Number of citations: 12 link.springer.com
H Fortin, S Tomasi, JG Delcros… - ChemMedChem …, 2006 - Wiley Online Library
… Clitocine isolates from this mushroom have already … clitocine was also observed, and was dependent on the purification procedure, as discussed herein. The total synthesis of clitocine …
G Ren, Y Zhao, L Yang, CX Fu - Cancer Letters, 2008 - Elsevier
… Very recently, the apoptotic effect of clitocine on L1210 cells was also … the clitocine-induced apoptotic process remains unclear. Here, for the first time, we demonstrated that clitocine …
Number of citations: 99 www.sciencedirect.com
J Sun, J Xiang, X Zeng, X Li, P Wu, KP Fung, F Liu - Cancer letters, 2014 - Elsevier
… clitocine can induce apoptosis in six tested human colon cancer cell lines accompanied by suppression of Mcl-1. More interestingly, clitocine … target through which clitocine can sensitize …
Number of citations: 23 www.sciencedirect.com
SB Larson, RJ Moss, GD Kini… - … Section C: Crystal …, 1988 - scripts.iucr.org
… Clitocine crystallizes from absolute ethanol as nucleated clusters of very thin colorless plates (see Table I for summary of data collection and refinement). The structure was solved by …
Number of citations: 10 scripts.iucr.org
J Sun, CA Yeung, NN Co, TY Tsang, E Yau, K Luo… - 2012 - journals.plos.org
… Herein, we observed that clitocine, a natural … , clitocine could suppress the NF-κB activation even in presence of doxorubicin. Taken together; our results suggested that clitocine could …
Number of citations: 74 journals.plos.org
I Kubo, M Kim, WF Hood, H Naoki - Tetrahedron letters, 1986 - Elsevier
Chemical investigation of pest insect control agents produced by mushrooms has led to the isolation of clitocine, a new nucleoside. This compound showed strong insecticidal activity …
Number of citations: 90 www.sciencedirect.com
RJ Moss, CR Petrie, RB Meyer Jr, LD Nord… - Journal of medicinal …, 1988 - ACS Publications
The total synthesis of clitocine [6-amino-5-nitro-4-(/3-D-… X-ray crystaldata revealed a planar aglycon moiety in clitocine with … Clitocine was also found to be a substrate and inhibitor of …
Number of citations: 64 pubs.acs.org
CH Lee, JF Daanen, M Jiang, H Yu… - Bioorganic & medicinal …, 2001 - Elsevier
… clitocine in order to improve its potency and demonstrated that 5′-deoxy-5′-amino-clitocine (… We have prepared a number of clitocine analogues and demonstrated that compound 20 …
Number of citations: 19 www.sciencedirect.com

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